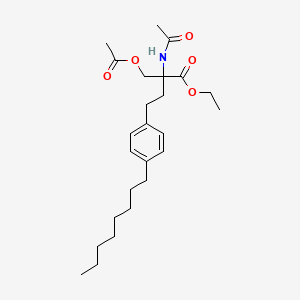
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication used primarily in the treatment of multiple sclerosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves multiple steps, starting from the basic structure of Fingolimod. The process includes the removal of hydroxymethyl groups and the addition of carboxyethyl and N,O-diacetyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod has been explored for various scientific research applications, including:
Chemistry: Studying its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and potential as a tool for studying cell signaling pathways.
Medicine: Evaluating its potential therapeutic effects and safety profile in comparison to Fingolimod.
Industry: Exploring its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves modulation of sphingosine 1-phosphate receptors, similar to Fingolimod. This modulation affects lymphocyte migration and immune response, making it a potential candidate for immunomodulatory therapies. The molecular targets and pathways involved include the sphingosine 1-phosphate receptor signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: The parent compound, used in the treatment of multiple sclerosis.
FTY720: Another derivative of Fingolimod with similar immunomodulatory effects.
Siponimod: A related compound with selective sphingosine 1-phosphate receptor modulation.
Uniqueness
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These differences could potentially lead to distinct therapeutic applications and safety profiles .
Propiedades
Fórmula molecular |
C25H39NO5 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butanoate |
InChI |
InChI=1S/C25H39NO5/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)17-18-25(26-20(3)27,19-31-21(4)28)24(29)30-6-2/h13-16H,5-12,17-19H2,1-4H3,(H,26,27) |
Clave InChI |
RASOPWGIIRKCOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


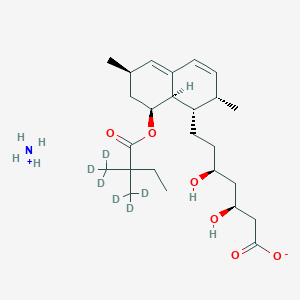
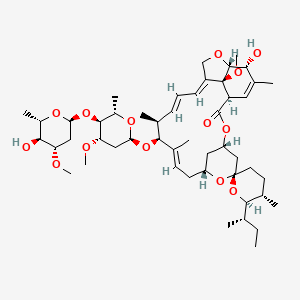

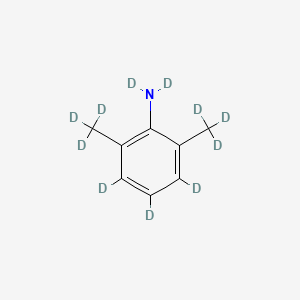

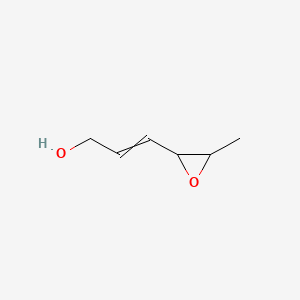
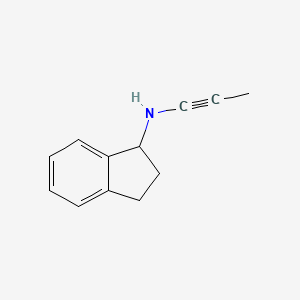
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
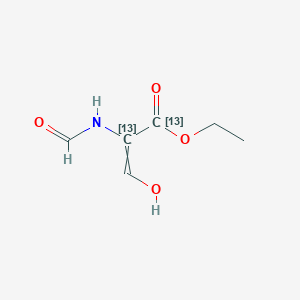
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
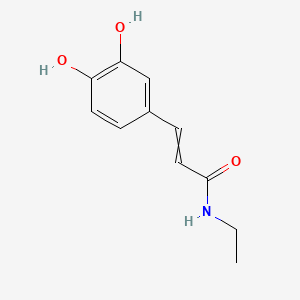

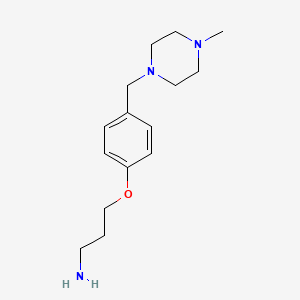
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
